O-phenyl dichloridothiophosphate

Description

Contextualization within Organophosphorus Chemistry Research

Organophosphorus chemistry is a significant and expanding field of study, focusing on compounds containing a phosphorus-carbon bond or their derivatives. These compounds are noted for their unique chemical properties, including variable oxidation states, multivalency, and the capacity for asymmetry and metal-binding. beilstein-journals.org This versatility makes them fundamental to numerous scientific areas. Organophosphorus compounds are integral to modern synthetic chemistry and chemical biology, finding use as key functional groups for developing new synthetic methods and as ligands in asymmetric catalysis. beilstein-journals.org Their applications are widespread, from bioactive natural products to the development of therapeutic agents. beilstein-journals.org The field is often described as being in a "golden age," as it is one of the most rapidly advancing branches of organic chemistry. nih.gov O-Phenyl dichloridothiophosphate, as a member of this class, serves as a reactive intermediate, enabling the synthesis of more complex organophosphorus molecules.

Historical Development and Significance of Thiophosphoryl Chlorides

Thiophosphoryl chlorides are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to chlorine atoms and an organic substituent. The parent compound of this family is thiophosphoryl chloride (PSCl₃). wikipedia.org Historically, the synthesis of thiophosphoryl chloride has been achieved through several methods, most commonly by reacting phosphorus trichloride (B1173362) with sulfur at elevated temperatures or by combining phosphorus pentasulfide with phosphorus pentachloride. wikipedia.org

The significance of thiophosphoryl chlorides lies in their utility as precursors for thiophosphorylating organic compounds. wikipedia.orgwikiwand.com This process involves the introduction of a thiophosphoryl group (P=S) into an organic molecule. The reaction typically proceeds via the hydrolysis of the P-Cl bonds in the presence of hydroxylic or aminic compounds, leading to the formation of various thiophosphates. wikiwand.com These derivatives are crucial intermediates in the synthesis of a wide range of products, including insecticides and other biologically active molecules. wikipedia.orgjustia.com The development of improved and catalyzed manufacturing processes for thiophosphoryl chloride highlights its industrial and research importance. justia.com

Structural Characteristics and Nomenclature of this compound

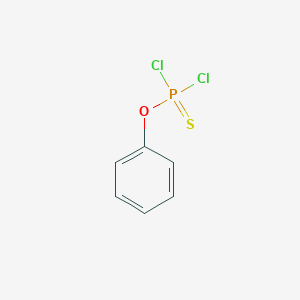

This compound is an organophosphorus compound with a distinct molecular structure. It features a tetrahedral phosphorus atom at its core. This central phosphorus is bonded to a sulfur atom via a double bond, two chlorine atoms, and a phenoxy group (-OC₆H₅).

The compound is systematically named according to IUPAC nomenclature, but it is also known by several synonyms. The IUPAC name is often cited as Phosphorodichloridothioic acid, O-phenyl ester. chemeo.com Other common names include O-phenyl phosphorodichloridothioate and dichloro-phenoxy-sulfanylidene-lambda5-phosphane. nih.gov Its identity is uniquely confirmed by its CAS Registry Number: 18961-96-1. chemeo.comnih.govaromalake.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18961-96-1 chemeo.comaromalake.com |

| Molecular Formula | C₆H₅Cl₂OPS chemeo.comaromalake.com |

| Molecular Weight | 227.05 g/mol chemeo.comaromalake.com |

| InChI Key | ODPZLWXUWFTSEA-UHFFFAOYSA-N chemeo.com |

| SMILES | S=P(Cl)(Cl)Oc1ccccc1 chemeo.com |

Overview of Research Trajectories in this compound Chemistry

Research involving this compound primarily focuses on its role as a versatile synthetic intermediate in organophosphorus chemistry. Its reactivity, stemming from the two labile phosphorus-chlorine bonds, allows for its use as a building block for creating a diverse range of more complex molecules.

One significant research trajectory is its use in the synthesis of novel phosphinic dipeptides, which are valuable in the development of enzyme inhibitors. mdpi.com The reactivity of the P-Cl bonds allows for sequential reactions, such as the phospha-Michael addition, to form new P-C and P-O bonds. mdpi.com Furthermore, compounds like this compound are precursors in the synthesis of P-stereogenic chiral thiophosphorus acids, which have potential applications as organocatalysts. beilstein-journals.org Research in this area explores how the structural framework provided by the thiophosphoryl core can be modified to create catalysts for stereoselective syntheses. beilstein-journals.org The compound is also utilized in laboratory-scale syntheses where the phenoxy group provides a stable anchor while the chloro groups are substituted to build target molecules. dtic.mil

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-phenoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2OPS/c7-10(8,11)9-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPZLWXUWFTSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303376 | |

| Record name | O-phenyl dichloridothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18961-96-1 | |

| Record name | NSC158051 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-phenyl dichloridothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL PHOSPHORODICHLORIDOTHIONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for O Phenyl Dichloridothiophosphate and Its Derivatives

Direct Synthesis of O-Phenyl Dichloridothiophosphate

The direct synthesis of this compound primarily involves the conversion of a phosphoryl (P=O) group in a suitable precursor to a thiophosphoryl (P=S) group. This transformation is a cornerstone of thiophosphorus chemistry.

The most common and direct route to this compound is through the thionation of its oxygen analog, phenyl phosphorodichloridate (PhOPOCl₂). This process involves the replacement of the oxygen atom of the phosphoryl group with a sulfur atom. Two principal reagents are widely used for this transformation: phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.

Thionation using Phosphorus Pentasulfide (P₄S₁₀): Phosphorus pentasulfide is a traditional and effective thionating agent. The reaction mechanism involves the nucleophilic attack of the phosphoryl oxygen onto the phosphorus atom of P₄S₁₀, leading to the formation of a four-membered ring intermediate which subsequently collapses to form the desired P=S bond and a stable P=O byproduct. While effective, reactions with P₄S₁₀ often require high temperatures and can be heterogeneous, which may necessitate longer reaction times.

Thionation using Lawesson's Reagent: Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, has emerged as a milder and more soluble alternative to P₄S₁₀ for thionation reactions. organic-chemistry.orgnih.gov Its enhanced reactivity is attributed to the equilibrium between the reagent and a more reactive dithiophosphine ylide in solution. nih.gov This reactive species readily interacts with the carbonyl or phosphoryl group to form a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thiophosphoryl compound. nih.gov The main advantage of Lawesson's reagent over P₄S₁₀ is that it often requires shorter reaction times and can be performed under milder conditions. nih.gov

A general reaction scheme for the thionation of phenyl phosphorodichloridate is presented below:

Scheme 1: General Thionation of Phenyl Phosphorodichloridate

> Note: This is a representative image. A scientifically accurate diagram would show the reaction of PhOPOCl₂ with P₄S₁₀ or Lawesson's Reagent to yield this compound.

> Note: This is a representative image. A scientifically accurate diagram would show the reaction of PhOPOCl₂ with P₄S₁₀ or Lawesson's Reagent to yield this compound.

For the synthesis of this compound on a preparative scale, optimization of reaction conditions is crucial to maximize yield and purity while ensuring operational safety and efficiency.

Key parameters for optimization include:

Choice of Thionating Agent: While Lawesson's reagent offers milder conditions, P₄S₁₀ might be more cost-effective for large-scale industrial production. A combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to be a highly efficient system, often providing yields comparable or superior to those obtained with Lawesson's reagent. audreyli.comnih.gov

Solvent: The choice of solvent is critical. High-boiling aromatic solvents such as toluene (B28343) or xylene are commonly used to achieve the necessary reaction temperatures, particularly when using P₄S₁₀. For reactions with Lawesson's reagent, solvents like tetrahydrofuran (B95107) (THF) can also be employed at reflux temperatures. nih.gov

Temperature and Reaction Time: The optimal temperature and reaction duration are interdependent and depend on the chosen reagent and substrate. Reactions with P₄S₁₀ typically require refluxing for several hours. The progress of the reaction can be monitored using techniques such as ³¹P NMR spectroscopy to determine the point of maximum conversion.

Stoichiometry: The molar ratio of the phenyl phosphorodichloridate to the thionating agent is a key factor. A slight excess of the thionating agent is often used to ensure complete conversion of the starting material.

| Parameter | Condition with P₄S₁₀ | Condition with Lawesson's Reagent | Condition with P₄S₁₀/HMDO |

| Solvent | Toluene, Xylene | THF, Toluene | Dichloromethane, Benzene (B151609) |

| Temperature | Reflux (110-140°C) | Reflux (65-110°C) | Reflux |

| Time | Several hours | Generally shorter than P₄S₁₀ | Variable, often efficient |

| Work-up | Filtration, Distillation | Chromatography | Hydrolytic work-up, Filtration |

Table 1: Comparison of Typical Reaction Conditions for Thionation

The purification and isolation of this compound from the reaction mixture are essential to obtain a product of high purity. The chosen method depends on the scale of the synthesis and the nature of the impurities.

Distillation: Vacuum distillation is the most common method for purifying this compound, which is a liquid at room temperature. This technique effectively separates the product from non-volatile byproducts and unreacted starting materials.

Chromatography: For smaller scale preparations or when high purity is required, column chromatography on silica (B1680970) gel can be employed. However, this method is less practical for large-scale synthesis.

Work-up Procedures: The work-up procedure is significantly influenced by the thionating agent used. Reactions involving the P₄S₁₀/HMDO combination have the advantage that the reagent-derived byproducts can be removed by a simple hydrolytic workup or by filtration through silica gel. audreyli.comnih.gov In contrast, the byproducts from Lawesson's reagent often necessitate chromatographic separation. audreyli.comnih.gov

Synthesis of Structurally Related O-Aryl Dichloridothiophosphates

The synthetic principles applied for this compound can be extended to a broader range of O-aryl and O-alkyl dichloridothiophosphates.

The synthesis of various thiophosphoryl dichlorides follows similar strategic pathways. For instance, O-alkyl trithiophosphates can be synthesized by reacting phosphorus pentasulfide with the corresponding alcohol, followed by conversion to a dipotassium (B57713) salt which can then be reacted with a metal halide. ijirset.com

The synthesis of phenylthiophosphonyl dichloride, an isomer of this compound, can be achieved through the reaction of benzene with thiophosphoryl trichloride (B1173362) at high temperatures or through the reaction of benzene with phosphorus trichloride followed by sulfurization. google.com These methods highlight the versatility of organophosphorus synthesis in creating a wide array of thiophosphoryl compounds.

The functionalization of the aromatic ring in O-aryl dichloridothiophosphates can be achieved through two primary strategies:

Synthesis from Substituted Phenols: The most straightforward approach is to start with a phenol (B47542) that already contains the desired substituents. A variety of substituted phenyl phosphorodichloridates can be prepared by reacting the corresponding substituted phenols (e.g., cresols, xylenols, ethyl phenols, or monochlorinated phenols) with phosphoryl chloride, often in the presence of a catalyst like aluminum chloride. google.com These substituted O-aryl phosphorodichloridates can then be subjected to thionation as described previously to yield the desired substituted O-aryl dichloridothiophosphates.

Post-synthetic Modification: While less common for this specific class of compounds due to the reactivity of the P-Cl bonds, in some cases, modification of the aromatic ring can be performed after the formation of the thiophosphoryl chloride moiety. However, this approach requires careful selection of reaction conditions to avoid undesired side reactions with the P(S)Cl₂ group.

Derivatization and Application of this compound as a Synthetic Precursor

This compound is a versatile precursor in the synthesis of more complex organophosphorus compounds. The two chlorine atoms attached to the phosphorus center are reactive towards nucleophiles, allowing for the stepwise introduction of different functionalities. This reactivity is central to its application in building a wide array of organothiophosphate esters with tailored properties.

Formation of Complex Organophosphorus Compounds Utilizing the Thiophosphate Moiety

The thiophosphate moiety (P=S) in derivatives of this compound is a key feature that can be exploited in the synthesis of various complex organophosphorus compounds. The replacement of the chlorine atoms with other nucleophiles, such as alcohols or amines, leads to the formation of stable phosphotriesters and phosphoramidothioates.

The reaction of O-aryl phosphonochloridothioates, a class of compounds to which this compound belongs, with anilines has been studied to understand the mechanism of nucleophilic substitution at the phosphorus center. researchgate.net These reactions can proceed through a concerted SN2-type mechanism. The nature of the substituents on both the aniline (B41778) and the aryl group of the phosphonochloridothioate influences the reaction rate and the structure of the transition state.

For instance, the reaction of O-aryl phenyl phosphonochloridothioates with substituted anilines in acetonitrile (B52724) demonstrates that the reactivity is dependent on the electronic properties of the nucleophile and the leaving group. researchgate.net This allows for the controlled synthesis of a variety of O-aryl-N-aryl phenylphosphonamidothioates.

Table 1: Reaction Conditions for the Synthesis of O-Aryl Phenyl Phosphonochloridothioates

| Phenol | Molar Ratio (PSCl3:ArOH) | Solvent | Temperature (°C) |

| Phenol | >1.1 | Methylene Chloride / Benzene | -5 to 10 |

| p-Methylphenol | >1.1 | Methylene Chloride / Benzene | -5 to 10 |

| o-Chlorophenol | ~1.5 | Methylene Chloride / Benzene | -5 to 10 |

| p-Nitrophenol | ~2.0 | Methylene Chloride / Benzene | -5 to 10 |

Novel Synthetic Routes to Phosphorus-Containing Heterocycles

This compound can also serve as a key building block in the synthesis of phosphorus-containing heterocycles. The dichlorido functionality allows for cyclization reactions with bifunctional nucleophiles, such as amino alcohols, diols, or diamines, to form a variety of five-, six-, or seven-membered heterocyclic rings.

For example, the reaction of a related compound, phenylphosphonothioic dichloride, with di-aminoethanol in the presence of a base like triethylamine (B128534) leads to the formation of a 2-phenyl-1,3,2-oxazaphospholidine 2-sulfide. nih.gov This type of cyclization reaction can be adapted to this compound to generate novel heterocyclic systems containing a P=S bond. The resulting heterocyclic compounds can be further modified to explore their biological activities or to be used as ligands in catalysis. The ability to construct these ring systems opens up avenues for the development of new classes of organophosphorus compounds with unique structural and electronic properties.

Chemical Transformations and Reaction Mechanisms of O Phenyl Dichloridothiophosphate

Reactivity at the Phosphorus Center

The phosphorus atom in O-phenyl dichloridothiophosphate is electron-deficient due to the presence of electronegative chlorine, oxygen, and sulfur atoms. This electrophilicity drives the reactivity of the molecule, primarily through nucleophilic substitution reactions where the chlorine atoms act as leaving groups.

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The two P-Cl bonds are the most reactive sites in this compound for nucleophilic attack. A wide range of nucleophiles, including alcohols, phenols, amines, and thiols, can displace the chloride ions. These reactions typically proceed via a concerted SN2-type mechanism or a stepwise addition-elimination pathway involving a pentacoordinate intermediate, depending on the nature of the nucleophile, the solvent, and the reaction conditions.

The general mechanism for nucleophilic substitution can be depicted as follows:

Further substitution of the second chlorine atom can also occur, leading to disubstituted products.

Mechanistic Studies of Esterification Reactions

While specific mechanistic studies on the esterification of this compound are not extensively documented in the provided search results, the reaction is expected to follow the general principles of nucleophilic substitution at a phosphorus center. The reaction with an alcohol (ROH) or a phenol (B47542) (ArOH) would lead to the formation of a new P-O-R or P-O-Ar bond, with the elimination of hydrogen chloride.

The reaction is typically carried out in the presence of a base to neutralize the HCl produced, thereby driving the reaction to completion. The mechanism likely involves the initial attack of the oxygen atom of the alcohol or phenol on the electrophilic phosphorus atom.

Elucidation of Sulfurization Mechanisms for Halogenated Hydrocarbons

The use of this compound as a sulfurizing agent for halogenated hydrocarbons is not a well-documented application in the provided search results. Typically, other reagents like Lawesson's reagent or phosphorus pentasulfide are employed for such transformations. Therefore, a detailed elucidation of the sulfurization mechanism for halogenated hydrocarbons using this compound cannot be provided based on the available information.

Reactions Involving the P-Cl Bonds

The substitution of the chlorine atoms in this compound by oxygen- and nitrogen-containing nucleophiles represents a significant class of its chemical transformations, leading to the synthesis of a diverse range of organophosphorus compounds.

Substitution with Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alcohols and phenols, react with this compound to displace one or both of the chlorine atoms. For instance, the reaction with a substituted phenol (Ar'OH) in the presence of a base would yield an O-phenyl O-aryl phosphorodichloridothioate.

Kinetic studies on the hydrolysis of related phosphate (B84403) esters suggest that the reaction mechanism is sensitive to the pH of the medium.

Substitution with Nitrogen-Containing Nucleophiles

The reactions of this compound with nitrogen-containing nucleophiles, such as primary and secondary amines, have been studied more extensively, particularly for analogous compounds like aryl phenyl chlorothiophosphates. These reactions, often referred to as aminolysis, are crucial for the synthesis of phosphoroamidothioates.

Kinetic studies on the aminolysis of O-aryl phenylphosphonochloridothioates with substituted anilines in acetonitrile (B52724) indicate that these reactions proceed through a concerted SN2 mechanism. researchgate.net This is supported by the negative values of the cross-interaction constant (ρXY). researchgate.net

The mechanism can be influenced by the nature of the substituents on both the nucleophile and the substrate. Deuterium kinetic isotope effects (kH/kD) greater than unity suggest a transition state involving hydrogen bonding between the leaving group and a hydrogen atom of the nucleophile. researchgate.net

Kinetic data for the reaction of Y-O-aryl phenylphosphonochloridothioates with X-pyridines in acetonitrile at 35.0 °C further support a concerted SN2 mechanism, with a proposed transition state involving a hydrogen bond between the departing chloride and a hydrogen atom of the pyridine (B92270) nucleophile. researchgate.net

Interactive Data Table: Kinetic Parameters for the Reaction of Aryl Phenyl Chlorothiophosphates with Substituted Anilines.

| Substituent (X) in Aniline (B41778) | Substituent (Y) in Aryl Group | k₂ (x 10⁻³ M⁻¹s⁻¹) | ρX | ρY | βX |

| p-OCH₃ | p-CH₃ | 1.23 | -2.87 | 1.34 | 0.98 |

| p-CH₃ | p-CH₃ | 0.76 | -2.87 | 1.34 | 0.98 |

| H | p-CH₃ | 0.34 | -2.87 | 1.34 | 0.98 |

| p-Cl | p-CH₃ | 0.15 | -2.87 | 1.34 | 0.98 |

| p-OCH₃ | H | 1.87 | -2.76 | 1.29 | 0.95 |

| H | H | 0.52 | -2.76 | 1.29 | 0.95 |

| p-Cl | p-NO₂ | 0.67 | -2.54 | 1.18 | 0.88 |

Note: The data presented here is for analogous aryl phenyl chlorothiophosphates and is intended to be illustrative of the reactivity of this compound.

Substitution with Carbon-Containing Nucleophiles

The phosphorus atom in this compound is electrophilic and serves as a primary site for nucleophilic attack. The two chlorine atoms are effective leaving groups, facilitating substitution reactions. Carbon-containing nucleophiles, particularly potent organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to react readily with this compound to form new phosphorus-carbon bonds.

The general mechanism for this transformation is a nucleophilic acyl substitution, analogous to the reactions of these organometallics with acyl chlorides. youtube.comchemistrysteps.com The carbanionic portion of the organometallic reagent attacks the phosphorus center, forming a transient pentacoordinate intermediate. This intermediate then collapses, expelling a chloride ion to yield the substituted product. Given that there are two chloride leaving groups, the reaction can proceed in a stepwise manner, allowing for the substitution of one or both chlorine atoms, typically depending on the stoichiometry of the organometallic reagent used. youtube.com Due to the high reactivity of Grignard and organolithium reagents, reactions using two or more equivalents will generally lead to the disubstituted product. youtube.comchemistrysteps.com

The general reaction scheme is as follows:

C₆H₅OP(S)Cl₂ + 2 R-M → C₆H₅OP(S)R₂ + 2 MCl (where R = alkyl, aryl; M = MgX, Li)

Organolithium reagents are generally more reactive than Grignard reagents and are less susceptible to steric hindrance. youtube.com Gilman reagents (lithium dialkylcuprates), being softer nucleophiles, are less reactive than Grignards and might offer a pathway to monosubstitution, although they are more commonly used to react with acyl chlorides to form ketones. chemistrysteps.com

| Reactant | Carbon Nucleophile (Excess) | Expected Major Product | Reaction Type |

|---|---|---|---|

| This compound | Methylmagnesium bromide (CH₃MgBr) | O-Phenyl dimethylphosphinothioate | Nucleophilic Substitution |

| This compound | Phenyllithium (C₆H₅Li) | O-Phenyl diphenylphosphinothioate | Nucleophilic Substitution |

| This compound | n-Butyllithium (n-BuLi) | O-Phenyl dibutylphosphinothioate | Nucleophilic Substitution |

Reactions Involving the Thiophosphoryl (P=S) Bond

The conversion of a thiophosphoryl (P=S) group to a phosphoryl (P=O) group is a synthetically important transformation known as desulfurization. This reaction effectively replaces the sulfur atom with an oxygen atom, converting this compound into its oxygen analog, O-phenyl dichlorophosphate (B8581778). This conversion is typically achieved using various oxidizing agents.

The mechanism generally involves the oxidation of the sulfur atom, making it a more competent leaving group. The sulfur in the P=S bond can be attacked by an electrophilic oxygen source. Reagents capable of effecting this transformation include hydrogen peroxide (H₂O₂), peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and nitric acid. nih.gov The reaction of phosphorothioates with oxidants like H₂O₂ or hypochlorous acid (HOCl) can lead to desulfurization to form the corresponding phosphate. nih.gov

The general equation for this conversion is:

C₆H₅OP(S)Cl₂ + [O] → C₆H₅OP(O)Cl₂ + S

The choice of oxidant and reaction conditions is crucial to ensure that the desired conversion occurs without affecting other sensitive parts of the molecule, such as the P-Cl or P-O-C bonds.

While substitution at the phosphorus center is the most common reaction pathway for this compound, the thiophosphoryl double bond itself can undergo reactions, primarily behaving as a site of basicity or nucleophilicity. True addition reactions that result in a stable product with single bonds to both phosphorus and sulfur are less common because of the stability of the P=S bond.

However, the sulfur atom possesses lone pairs of electrons and can react with strong electrophiles or protic acids. For instance, in the presence of a strong acid like fluorosulfuric acid, thiophosphoryl compounds are protonated at the thiono sulfur atom. worldscientific.com This can be considered the initial step of an addition reaction.

C₆H₅OP(S)Cl₂ + H⁺ ⇌ C₆H₅OP(S⁺H)Cl₂

This protonated intermediate is highly activated and typically undergoes subsequent reactions, such as attack by a nucleophile at the phosphorus center, rather than isolation. The P=S bond does not readily undergo classic addition reactions seen with C=C or C=O bonds, such as catalytic hydrogenation or halogenation, under standard conditions. Its reactivity is dominated by the Lewis basicity of the sulfur atom.

Investigating the Influence of the Phenoxy Group on Reactivity

The phenoxy (C₆H₅O-) group attached to the phosphorus atom in this compound exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects. These competing effects modulate the electrophilicity of the phosphorus center.

Inductive Effect (-I): The oxygen atom is highly electronegative, leading to a strong electron-withdrawing inductive effect through the P-O sigma bond. This effect pulls electron density away from the phosphorus atom, increasing its partial positive charge and making it more susceptible to attack by nucleophiles. nih.gov

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the vacant d-orbitals of the phosphorus atom. This pπ-dπ interaction, a form of resonance, donates electron density back to the phosphorus center. This donation reduces the electrophilicity of the phosphorus, counteracting the inductive effect.

| Compound | Key Substituents | Relative Electrophilicity of Phosphorus |

|---|---|---|

| Thiophosphoryl chloride (PSCl₃) | Three -Cl atoms | Very High |

| This compound | One -OPh group, two -Cl atoms | High (less than PSCl₃) |

| O,O-Diphenyl chloridothiophosphate | Two -OPh groups, one -Cl atom | Moderate |

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. The phenoxy group is considerably bulkier than the chlorine atoms also attached to the phosphorus center. This steric bulk plays a crucial role in the reaction pathways of this compound by potentially shielding the phosphorus atom from the approach of nucleophiles. nih.gov

The rate of nucleophilic substitution can be significantly decreased by steric hindrance. nih.gov Large, bulky nucleophiles may find it more difficult to access the electrophilic phosphorus center, leading to slower reaction rates compared to reactions with smaller nucleophiles. This effect is quantified in organophosphorus chemistry using concepts like the Tolman cone angle, which measures the steric bulk of phosphorus ligands. nih.govacs.org

For example, in a substitution reaction with a series of Grignard reagents, one might expect the reaction with the sterically demanding tert-butylmagnesium chloride to be slower than the reaction with methylmagnesium bromide. This steric influence can also affect the geometry of the transition state, potentially favoring one reaction pathway over another in cases where multiple mechanisms are possible. The presence of the bulky phenoxy group is therefore a critical factor in determining not only the rate but also the potential selectivity of reactions at the phosphorus center.

Spectroscopic Characterization Methodologies for O Phenyl Dichloridothiophosphate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including O-phenyl dichloridothiophosphate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Principles and Applications of ³¹P NMR Spectroscopy in Characterization

Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective and direct method for analyzing phosphorus-containing compounds. unive.it The ³¹P nucleus possesses key advantages for NMR analysis: it has a natural abundance of 100% and a high gyromagnetic ratio, which results in excellent NMR sensitivity. Furthermore, the ³¹P NMR chemical shift spans a very broad range, facilitating the clear separation and identification of different phosphorus environments. researchgate.net

In the characterization of this compound, ³¹P NMR is used to confirm the presence and electronic environment of the central phosphorus atom. The chemical shift (δ) is highly sensitive to the nature of the substituents attached to the phosphorus. For this compound, the phosphorus atom is in a pentavalent state, bonded to two chlorine atoms, one oxygen atom (of the phenoxy group), and a sulfur atom via a double bond (P=S). This specific arrangement results in a characteristic chemical shift in the thiophosphate region of the spectrum. The presence of a single resonance confirms the purity of the sample with respect to the phosphorus environment. Low-field shifts (higher ppm values) in the ³¹P NMR signal are often associated with increased basicity of the groups attached to the phosphorus atom. nih.gov

High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings; electronegative atoms or groups tend to "deshield" a proton, causing its signal to appear at a higher chemical shift (downfield). docbrown.info

For this compound, the ¹H NMR spectrum is dominated by the signals from the aromatic protons of the phenyl group. The five protons on the phenyl ring are not chemically equivalent due to the asymmetrical substitution pattern. They are typically observed as a complex multiplet in the aromatic region, generally between 7.0 and 8.0 ppm. rsc.org The protons ortho to the oxygen atom are in a different chemical environment compared to the meta and para protons, leading to overlapping signals that form this complex pattern. The integration of this multiplet corresponds to five protons, confirming the presence of the monosubstituted phenyl ring.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. libretexts.org In the ¹³C NMR spectrum of this compound, the signals corresponding to the carbon atoms of the phenyl ring are of primary interest. Due to the symmetry of the phenyl group, four distinct signals are expected: one for the ipso-carbon (the carbon directly attached to the oxygen), one for the two equivalent ortho-carbons, one for the two equivalent meta-carbons, and one for the single para-carbon.

A key feature in the ¹³C NMR spectrum of organophosphorus compounds is the presence of carbon-phosphorus coupling (J-coupling). The signals for the phenyl carbons will appear as doublets due to coupling with the ³¹P nucleus. The magnitude of the coupling constant varies with the number of bonds separating the carbon and phosphorus atoms (e.g., ²JC-P for the ortho-carbons, ³JC-P for the meta-carbons, and ⁴JC-P for the para-carbon). These couplings provide definitive evidence for the connectivity between the phenyl group and the phosphate (B84403) center. Aromatic carbons typically resonate in the range of 125-150 ppm. chemicalbook.com

Utility of ¹⁹F NMR Spectroscopy for Fluorinated Derivatives

For fluorinated analogs of this compound, fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and highly specific analytical tool. The ¹⁹F nucleus has 100% natural abundance and a high receptivity, similar to ¹H, making it easy to detect. A significant advantage of ¹⁹F NMR is its very wide chemical shift range, which minimizes signal overlap and enhances resolution.

The chemical shift of a fluorine atom is extremely sensitive to its electronic environment. In a fluorinated phenyl analog, the position of the fluorine substituent (ortho, meta, or para) on the ring will result in a distinct and predictable ¹⁹F chemical shift. Furthermore, ¹⁹F nuclei exhibit spin-spin coupling to both protons (¹H) and phosphorus (³¹P). This coupling provides valuable structural information, confirming the proximity of the fluorine atom to other parts of the molecule. For instance, a fluorine on the phenyl ring would show coupling to adjacent aromatic protons and long-range coupling to the distant phosphorus atom.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Each functional group has a characteristic vibrational frequency, making FTIR an excellent technique for identifying the functional groups present in a molecule. specac.com The spectrum provides a unique "fingerprint" based on a compound's molecular structure. libretexts.org

For this compound, the FTIR spectrum displays several key absorption bands that confirm its structure. The most significant vibrations include the P=S (thiophosphoryl) stretch, the P-Cl (phosphorus-chlorine) stretch, and the P-O-C (aryl) stretch. The aromatic ring also gives rise to characteristic C-H and C=C stretching and bending vibrations. libretexts.org

The presence of a strong band in the 805–710 cm⁻¹ range is indicative of the P=S double bond. asianpubs.org The P-O-Aryl bond typically shows a strong absorption between 1300 and 1100 cm⁻¹. asianpubs.org The absorption bands for the P-Cl bonds are found at lower wavenumbers, generally in the 600-480 cm⁻¹ region. asianpubs.orgcdnsciencepub.com

Raman Spectroscopy in Molecular Fingerprinting and Conformational Studies

In the context of this compound and its analogs, Raman spectroscopy can be employed for:

Molecular Fingerprinting: Each compound exhibits a unique Raman spectrum based on its specific arrangement of atoms and bonds. This allows for the unambiguous identification and differentiation of this compound from its analogs and other related substances. mdpi.comnih.gov The technique is sensitive enough to detect subtle structural variations, making it a valuable tool for quality control and chemical analysis. mdpi.commdpi.com

Conformational Studies: Molecules can exist in different spatial arrangements, known as conformers. Raman spectroscopy can detect these conformational changes, as different conformers will have distinct vibrational modes and, consequently, different Raman spectra. core.ac.uksoton.ac.uk For this compound, this could involve studying the rotational isomerism around the P-O and C-O bonds. By analyzing the Raman spectra under different conditions (e.g., temperature, solvent), researchers can gain insights into the conformational preferences and energy landscapes of these molecules. soton.ac.ukresearchgate.netnih.gov

Recent advancements have significantly increased the speed of Raman spectroscopy measurements, enabling high-throughput analysis and imaging, which could be applied to study the distribution and dynamics of these compounds in various matrices. scitechdaily.com

Table 1: Illustrative Raman Peak Assignments for Phenyl-Containing Compounds

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1003 | Phenylalanine ring breathing mode nih.gov |

| ~1586 | C=C stretching in the phenyl ring mdpi.com |

| ~1026 - 1028 | Phenyl ring-related vibrations mdpi.comresearchgate.net |

| ~1340 | C-H protein deformation (indicative of organic structures) nih.gov |

Note: This table provides general assignments for phenyl-containing compounds. Specific peak positions for this compound would require experimental data.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elucidating the structure of compounds.

High-resolution mass spectrometry (HRMS) is a powerful variant of MS that can measure the m/z ratio to several decimal places. bioanalysis-zone.com This precision allows for the determination of the "exact mass" of a molecule, which is calculated using the most abundant isotopes of the constituent elements. bioanalysis-zone.commsu.edu

For this compound, HRMS is crucial for:

Unambiguous Molecular Formula Confirmation: By providing an exact mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.commiamioh.edu This is particularly important in complex samples where multiple compounds may be present.

Purity Assessment: HRMS can detect the presence of impurities, even those with very similar masses to the target compound.

In a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern, is reproducible for a given molecule under specific conditions and provides a wealth of structural information. libretexts.orgyoutube.com

Analysis of the fragmentation pattern of this compound can help to:

Confirm the Connectivity of Atoms: The masses of the observed fragments correspond to different parts of the molecule, allowing researchers to piece together the structural puzzle. libretexts.orglibretexts.org For example, the loss of a chlorine atom or a phenyl group would produce characteristic peaks in the mass spectrum.

Distinguish Between Isomers: Structural isomers, which have the same molecular formula but different arrangements of atoms, will often produce distinct fragmentation patterns. youtube.comlcms.cz This is because the different bonding arrangements will lead to different fragmentation pathways.

The stability of the resulting fragment ions plays a significant role in the intensity of the corresponding peaks in the mass spectrum. libretexts.org More stable fragments will be more abundant and thus produce taller peaks. libretexts.org

Table 2: Hypothetical Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion |

| [M]+ | Molecular Ion |

| [M - Cl]+ | Loss of a Chlorine Atom |

| [M - C₆H₅O]+ | Loss of a Phenoxy Group |

| [C₆H₅O]+ | Phenoxy Cation |

Note: This table presents a hypothetical fragmentation pattern. Actual fragmentation would need to be determined experimentally.

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the way a crystal diffractates a beam of X-rays, a three-dimensional picture of the arrangement of atoms can be generated.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and detailed information about the three-dimensional structure of a molecule in the solid state. uhu-ciqso.escarleton.edursc.org This technique requires a small, high-quality single crystal of the compound. uhu-ciqso.esub.edu

For this compound, SC-XRD can determine:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds provide a definitive molecular geometry. uhu-ciqso.escarleton.edu

Conformation in the Solid State: The exact spatial arrangement of the phenyl group relative to the dichloridothiophosphate moiety can be visualized.

Intermolecular Interactions: SC-XRD can reveal how molecules pack together in the crystal lattice, including any hydrogen bonds or other non-covalent interactions. researchgate.net

The quality of the single crystal is paramount for obtaining high-resolution structural data. uhu-ciqso.es

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or powdered samples. ub.eduucmerced.edu While it does not provide the same level of atomic detail as SC-XRD, it is an essential tool for:

Phase Identification: Every crystalline solid has a characteristic PXRD pattern, which acts as a fingerprint. ucmerced.edu This allows for the identification of this compound and can be used to distinguish between different crystalline forms (polymorphs). researchgate.neticdd.com

Purity Assessment: PXRD can detect the presence of crystalline impurities in a sample. govinfo.gov

Monitoring Structural Transformations: Changes in the crystal structure due to factors like temperature or pressure can be monitored by observing changes in the PXRD pattern.

Advanced Spectroscopic Techniques for Comprehensive Characterization

Advanced spectroscopic techniques offer unparalleled insights into the complex structures of this compound and related compounds. These methods are crucial for establishing unambiguous atom connectivity, stereochemical relationships, and for characterizing materials in their solid state.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Two-dimensional NMR spectroscopy is a powerful method for resolving complex spectral overlap and elucidating the intricate network of scalar couplings within a molecule. epfl.ch Techniques such as COSY, HSQC, and HMBC are fundamental for the structural assignment of this compound and its analogs. sdsu.eduyoutube.com

Correlation SpectroscopY (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu In the context of an O-aryl dichloridothiophosphate, COSY spectra would delineate the correlations between adjacent protons on the phenyl ring, aiding in the assignment of the aromatic substitution pattern. A cross-peak between two distinct proton signals indicates that they are scalar-coupled, typically through two or three bonds.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps the direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). columbia.edu For this compound, this technique would show a correlation peak for each protonated carbon in the phenyl ring, directly linking the proton and carbon chemical shifts. Edited HSQC sequences can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peak. columbia.edu

Table 1: Hypothetical 2D NMR Data for this compound This table presents expected correlations based on the known structure of this compound. Actual chemical shifts would be dependent on the solvent and experimental conditions.

| Proton (¹H) Signal | COSY Correlations | HSQC Correlated Carbon (¹³C) | HMBC Correlations (to ¹³C) |

| H-ortho | H-meta | C-ortho | C-ipso, C-meta, C-para |

| H-meta | H-ortho, H-para | C-meta | C-ortho, C-ipso, C-para |

| H-para | H-meta | C-para | C-ortho, C-meta |

Note: C-ipso refers to the carbon atom of the phenyl ring directly bonded to the oxygen atom.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state NMR (SSNMR) is an essential technique for characterizing materials in their solid form, providing information on molecular structure, conformation, and intermolecular interactions that are averaged out in solution-state NMR. mdpi.com For crystalline or amorphous this compound and its analogs, ³¹P SSNMR is particularly informative.

The ³¹P nucleus is a sensitive spin-1/2 nucleus with 100% natural abundance, making it an excellent probe for studying phosphorus-containing compounds. mdpi.com In the solid state, the ³¹P chemical shift is no longer a single isotropic value but is described by a chemical shift tensor. The principal values of this tensor are sensitive to the local electronic environment and symmetry around the phosphorus atom. Magic Angle Spinning (MAS) is employed to average the anisotropic interactions and obtain high-resolution spectra.

Studies on related organophosphorus compounds have demonstrated that ³¹P solid-state NMR can differentiate between polymorphs, identify the number of unique molecules in a crystal unit cell, and probe the nature of the P=S bond. The chemical shift anisotropy (CSA), which is the difference between the principal values of the chemical shift tensor, provides valuable information about the electronic structure of the thiophosphate group. For instance, a more symmetric environment around the phosphorus atom generally leads to a smaller CSA.

Table 2: Representative ³¹P Solid-State NMR Parameters for Organophosphorus Compounds This table illustrates the type of data obtained from ³¹P SSNMR studies on compounds with phosphorus-sulfur bonds. The values are representative and not specific to this compound.

| Compound Type | Isotropic Chemical Shift (δ_iso) / ppm | Chemical Shift Anisotropy (CSA) / ppm |

| Aryl Thiophosphate Ester | 50 - 70 | 100 - 150 |

| Alkyl Thiophosphate Ester | 60 - 80 | 120 - 180 |

| Thiophosphoryl Halide | 20 - 40 | 80 - 120 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

The fragmentation pattern is a molecular fingerprint that can be interpreted to deduce the structure of the parent molecule. Key fragmentation pathways for this compound would likely involve:

Loss of a chlorine atom: [M - Cl]⁺

Loss of the phenoxy radical: [P(S)Cl₂]⁺

Cleavage of the P-O bond with charge retention on the phenyl group: [C₆H₅O]⁺

Rearrangement reactions followed by fragmentation.

High-resolution mass spectrometry (HRMS) would enable the determination of the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition and further confirming the identity of the compound.

Table 3: Plausible Mass Spectrometry Fragments for this compound This table lists potential fragments and their corresponding mass-to-charge ratios (m/z) that could be observed in the mass spectrum of this compound under electron ionization.

| Fragment Ion | Formula | Nominal m/z |

| [M]⁺ | C₆H₅Cl₂OPS | 242 |

| [M - Cl]⁺ | C₆H₅ClOPS | 207 |

| [P(S)Cl₂]⁺ | Cl₂PS | 133 |

| [C₆H₅O]⁺ | C₆H₅O | 93 |

| [C₆H₅]⁺ | C₆H₅ | 77 |

Computational Studies on O Phenyl Dichloridothiophosphate: Structure, Energetics, and Reactivity

Quantum Chemical Calculation Methodologies

Computational chemistry provides indispensable tools for understanding the molecular structure, stability, and reactivity of organophosphorus compounds like O-phenyl dichloridothiophosphate. Through various established methodologies, researchers can model molecular behavior at the atomic level, offering insights that complement and guide experimental work. The choice of method is a critical balance between computational cost and desired accuracy.

Density Functional Theory (DFT) stands as a cornerstone for the computational study of organophosphorus compounds due to its favorable balance of accuracy and computational efficiency. figshare.com This method is particularly well-suited for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, and for analyzing the electronic properties of molecules like this compound.

For the structural and electronic analysis of related organophosphorus compounds, the hybrid functional B3LYP is frequently employed. figshare.comresearchgate.net This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It has been shown to provide reliable results for molecular geometries, vibrational frequencies, and electronic properties. For instance, in studies of phenyl dichlorophosphate (B8581778) and its derivatives, DFT calculations at the B3LYP level have been used to determine molecular structures and analyze substituent effects. researchgate.netresearchgate.net The selection of a basis set, which mathematically describes the atomic orbitals, is crucial. Basis sets like 6-31G(d,p) or 6-311G(d,p) are commonly paired with the B3LYP functional to provide a robust description of the electronic environment, including polarization functions on both heavy atoms and hydrogens, which are essential for accurately modeling the phosphoryl or thiophosphoryl group. rsc.orgnih.gov

For situations demanding higher accuracy, particularly for energetic properties like bond dissociation energies or reaction enthalpies, ab initio methods are the preferred choice. These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and composite methods offer a higher level of theory. rsc.org

Composite methods, such as the Complete Basis Set (CBS) methods like CBS-QB3, are particularly powerful. nih.gov These multi-step procedures are designed to approximate the results of a very high-level calculation with a large basis set at a more manageable computational cost. For a wide range of organophosphorus compounds, the CBS-QB3 method has been demonstrated to be an excellent compromise between precision and calculation time for determining thermochemical data such as enthalpies of formation. nih.gov Such high-accuracy calculations are vital for creating reliable models of reaction mechanisms and thermal stability.

The choice of basis set is a critical factor that influences both the accuracy and the cost of a quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but significantly increase the computational time.

For routine calculations like geometry optimization of organophosphorus molecules, Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are often sufficient. rsc.org The inclusion of polarization functions (d,p) is essential for describing the non-spherical nature of electron density in bonding, particularly around the central phosphorus atom. Diffuse functions (+), which allow orbitals to occupy a larger region of space, are important when studying anions or systems with significant non-covalent interactions.

Studies on similar chlorophosphates have shown that the number of polarization functions on heavy atoms is a key factor for accurately calculating vibrational frequencies. researchgate.net For high-accuracy energy calculations, correlation-consistent basis sets, such as the aug-cc-pVTZ set developed by Dunning, are often used in conjunction with methods like MP2 or coupled cluster theory. However, the computational expense of these larger basis sets often limits their application to smaller molecular systems. Therefore, a pragmatic approach involves using smaller basis sets for initial geometry optimizations and then performing single-point energy calculations with larger, more robust basis sets on the optimized geometry.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is defined by its bond lengths, bond angles, and dihedral angles. The rotation around single bonds, particularly the P-O and O-C bonds, gives rise to different spatial arrangements known as conformations.

The geometry of this compound can be predicted with good accuracy using DFT methods, such as B3LYP with a 6-311G(d,p) basis set. Based on computational studies of analogous molecules like phenyl dichlorophosphate, key structural parameters can be estimated. researchgate.net The central phosphorus atom is expected to have a tetrahedral geometry, being bonded to a sulfur atom (via a double bond), two chlorine atoms, and the phenoxy oxygen.

The table below presents hypothetical, yet representative, bond parameters for this compound, derived from computational data on phenyl dichlorophosphate. researchgate.netnih.gov These values represent a typical optimized geometry in the gas phase.

| Parameter | Atom Pair | Predicted Value |

| Bond Length | P=S | ~1.90 Å |

| Bond Length | P-Cl | ~2.03 Å |

| Bond Length | P-O | ~1.58 Å |

| Bond Length | O-C (aryl) | ~1.40 Å |

| Bond Angle | Cl-P-Cl | ~102° |

| Bond Angle | Cl-P-O | ~105° |

| Bond Angle | O-P=S | ~118° |

| Bond Angle | P-O-C | ~122° |

This is an interactive data table. The values are illustrative and based on structurally similar compounds.

Conformational analysis involves studying the energy changes that occur as a molecule rotates around its single bonds. For this compound, the key rotations are around the P-O and O-C bonds. The orientation of the phenyl group relative to the P(S)Cl₂ moiety is determined by the dihedral angle (or torsion angle) of the C-O-P-S chain.

The rotation around these bonds is not entirely free; it is hindered by a potential energy barrier known as the torsional barrier. libretexts.org This barrier arises from steric interactions and electronic effects between different parts of the molecule. The most stable conformations (conformers) correspond to energy minima on the potential energy surface, while transition states between these conformers correspond to energy maxima.

Computational studies on phenyl dichlorophosphate have revealed the existence of multiple stable conformers. researchgate.net A similar situation is expected for this compound. The primary conformers would likely differ in the orientation of the phenyl ring. A key conformation would have the phenyl ring lying in or near the plane that bisects the Cl-P-Cl angle. Another conformation might have the phenyl ring oriented perpendicular to this plane. The relative energies of these conformers determine the conformational preference of the molecule. The energy difference between the most stable conformer and the transition state for rotation constitutes the torsional barrier. For aryl-containing organophosphorus compounds, these barriers are typically on the order of a few kcal/mol, suggesting that at room temperature, multiple conformations may coexist in equilibrium. rsc.orgrsc.org

The table below provides a hypothetical energy profile for the rotation around the P-O bond, illustrating the concept of conformational preferences based on analogous systems.

| Conformer | Dihedral Angle (C-O-P-S) | Relative Energy (kcal/mol) |

| Syn-periplanar (eclipsed) | 0° | 4.5 (Transition State) |

| Syn-clinal (gauche) | ~60° | 0.0 (Global Minimum) |

| Anti-clinal | ~120° | 1.5 (Local Minimum) |

| Anti-periplanar (staggered) | 180° | 5.0 (Transition State) |

This is an interactive data table. The values are illustrative examples of a torsional energy profile and not specific experimental data for this compound.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure and bonding of this compound would provide fundamental insights into its reactivity and properties. However, specific computational data is required for a detailed discussion.

Charge Distribution and Atomic Partial Charges

Information on the distribution of electron density and the specific partial charges on each atom of this compound is not available. This data is crucial for understanding the molecule's polarity and its electrostatic interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between these orbitals is a key indicator of molecular stability. Unfortunately, specific HOMO and LUMO energy values for this compound have not been reported in the searched literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

NBO analysis is a powerful tool for understanding chemical bonding, including delocalization effects and the hybridization of atomic orbitals. It provides a localized picture of bonding and can quantify interactions between filled and empty orbitals, which are crucial for understanding molecular stability. A detailed NBO analysis for this compound, including data on specific orbital interactions and stabilization energies, is not present in the available literature.

Spectroscopic Property Prediction

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

Theoretical Calculation of Vibrational Frequencies (IR and Raman)

The theoretical calculation of vibrational frequencies can provide a predicted Infrared (IR) and Raman spectrum. This is valuable for identifying characteristic functional groups and understanding the molecule's vibrational modes. While there are general descriptions of how such calculations are performed for various molecules, specific calculated frequencies for this compound are not available.

NMR Chemical Shift Prediction and Correlation with Experimental Data

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a common practice to aid in structure elucidation. These predictions rely on calculating the magnetic shielding around each nucleus. A comparison of predicted shifts with experimental data can provide strong evidence for a proposed structure. However, predicted NMR chemical shift values for the protons and other relevant nuclei in this compound are not documented in the searched scientific papers.

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides a molecular-level understanding of chemical transformations. For a compound like this compound, this would involve studying its reactions, such as hydrolysis or alcoholysis, by mapping the potential energy surface (PES) that connects reactants to products.

The transition state (TS) is a critical point on the PES, representing the highest energy barrier along the reaction pathway. Locating this first-order saddle point is fundamental to understanding the reaction mechanism and calculating the activation energy. For reactions involving this compound, transition state localization would typically be performed using quantum chemical methods like Density Functional Theory (DFT).

Once a transition state structure is located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy path connecting the transition state to the reactants and products, thus confirming that the located TS is indeed the correct one for the reaction under investigation. This analysis provides a detailed picture of the geometric changes the molecule undergoes during the transformation.

For illustrative purposes, the table below presents hypothetical activation barriers for the hydrolysis of a generic dichloridothiophosphate, which would be analogous to the type of data generated for this compound.

| Reaction Step | Description | Hypothetical Activation Barrier (kcal/mol) |

| Step 1 | Nucleophilic attack of water on the phosphorus center | 15.2 |

| Step 2 | Departure of the first chloride ion | 5.8 |

| Step 3 | Nucleophilic attack of a second water molecule | 12.5 |

| Step 4 | Departure of the second chloride ion | 6.1 |

This table is illustrative and does not represent experimental data for this compound.

Reactions are often carried out in a solvent, which can significantly influence the reaction energetics. Computational models can account for solvent effects in several ways, with the most common being implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the energies of stationary points (reactants, transition states, products).

Explicit Solvent Models: In these models, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This allows for the explicit modeling of specific interactions, such as hydrogen bonding, between the solute and the solvent molecules. This approach is more computationally demanding but can provide a

Advanced Applications and Future Research Directions in Chemical Synthesis

O-Phenyl Dichloridothiophosphate as a Building Block for Complex Organic Synthesis

The dual chlorine substituents on the phosphorus atom allow for sequential or simultaneous reactions with a variety of nucleophiles, enabling the construction of intricate molecular architectures. This reactivity is central to its application in synthesizing specialized organophosphorus compounds.

The development of new organophosphorus ligands is crucial for advancing transition metal-catalyzed reactions. This compound serves as a key precursor for a class of these molecules. By reacting it with bifunctional reagents such as diols or amino alcohols, it is possible to create bidentate ligands. The P=S bond and the phenoxy group can be used to fine-tune the electronic and steric properties of the resulting ligand, which in turn influences the activity and selectivity of the metal catalyst it coordinates to.

For instance, the reaction with a chiral diol can produce chiral phosphinothioate ligands. These ligands are investigated for their performance in asymmetric catalysis, where creating a specific stereoisomer of a product is essential. The general synthetic approach involves the stepwise substitution of the chloride ions, offering a pathway to a diverse library of ligands with varied structural motifs. The drive for improved performance in catalysis continues to stimulate the synthesis of new organophosphine and tervalent phosphorus-ester and -amide ligands ethernet.edu.et.

Heterocyclic compounds containing phosphorus in the ring structure are of significant interest due to their unique chemical properties and biological activities. This compound is an ideal starting material for constructing such systems. Its reaction with compounds containing two nucleophilic groups, such as N-acyl-2-bromoanilides or ortho-substituted anilines, can lead to the formation of five or six-membered heterocycles containing P, N, and O atoms nih.gov.

For example, condensation with a 2-aminophenol (B121084) derivative would result in the formation of a benzoxazaphosphorine-2-thione ring system. These P-N heterocycles are explored for various applications, including as intermediates in pharmaceutical synthesis and as novel scaffolds in materials science nih.govuoregon.edu. The synthesis of 2-(hetero)aryl 1,3-benzazaphospholes, for instance, has been achieved through the cyclization of anilidophosphonates, demonstrating a viable route to P-N heterocycles nih.gov.

Exploration in Materials Science

The incorporation of phosphorus atoms into polymers and other materials can impart desirable properties, most notably flame retardancy and improved thermal stability. This compound provides a direct route for integrating thiophosphate moieties into material backbones or as additive molecules.

This compound can be used as a monomer in polycondensation reactions. When reacted with diols (such as bisphenol A) or other difunctional monomers, it can form polythiophosphoesters. These polymers are investigated for their flame-retardant properties. The presence of phosphorus and sulfur in the polymer backbone can interrupt combustion cycles by forming a protective char layer and scavenging free radicals in the gas phase. The general reaction involves the elimination of HCl to form a repeating P-O-C linkage.

| Reactants | Reaction Type | Resulting Polymer | Key Property |

| This compound + Bisphenol A | Polycondensation | Poly(thiophosphoester) | Flame Retardancy |

| This compound + 1,4-Butanediol | Polycondensation | Aliphatic Poly(thiophosphoester) | Increased Flexibility |

This table represents a generalized scheme for the synthesis of phosphorus-containing polymers via polycondensation.

Beyond incorporation into the polymer backbone, this compound is a precursor for synthesizing additive-type flame retardants. Reaction with three equivalents of a phenol (B47542) or an alcohol results in the formation of a triaryl or trialkyl thiophosphate. These compounds are often viscous liquids or low-melting solids that can be blended with conventional polymers like PVC, polyurethanes, or polycarbonates. They function as flame-retardant plasticizers, simultaneously increasing the material's flexibility and its resistance to fire. Phosphorus-containing compounds are a significant group of flame retardants with a low environmental impact mdpi.com. Melamine (B1676169) and its derivatives, including melamine phosphate (B84403), have also been shown to improve the thermal stability of foams and act as effective flame retardants pittstate.edu.

Catalytic Applications and Reagent Development

While not typically used as a catalyst itself, this compound is a valuable reagent for chemical transformations, particularly for the introduction of the thiophosphoryl group (-P(S)(OPh)-) onto other molecules. This process, known as thiophosphorylation, is a key step in the synthesis of many biologically active compounds and industrial chemicals.

The reaction of this compound with alcohols or amines, in the presence of a base to scavenge the liberated HCl, results in the formation of the corresponding thiophosphate or thiophosphoramide esters. These reactions are generally high-yielding and proceed under mild conditions. The resulting thiophosphate esters are important intermediates in the production of pesticides and pharmaceuticals and are also used to synthesize modified oligonucleotides where a sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate backbone researchgate.net. This modification increases the molecule's resistance to enzymatic degradation.

| Substrate | Reagent | Product Type | Significance |

| Alcohol (R-OH) | This compound | O-Alkyl O-phenyl chloridothiophosphate | Intermediate for pesticides, pharmaceuticals |

| Amine (R-NH₂) | This compound | O-Phenyl phosphoramidochloridothioate | Precursor for bioactive compounds |

| Diol (HO-R-OH) | This compound | Cyclic thiophosphate | Building block for complex molecules |

This table illustrates the utility of this compound as a thiophosphorylating agent.

Utilization as a Reagent in Organic Transformations

This compound is a versatile reagent in organic synthesis, primarily functioning as a thiophosphorylating agent. Its reactivity is centered on the two phosphorus-chlorine (P-Cl) bonds, which are susceptible to nucleophilic substitution. This allows for the introduction of the phenoxy(thioxo)phosphinoyl moiety onto a variety of organic substrates, such as alcohols and amines. This transformation is pivotal for synthesizing a range of organothiophosphates, which are significant in various chemical and biological contexts.

The reaction with an alcohol (R-OH) or an amine (R-NH2) typically proceeds via the displacement of the chloride ions to form new P-O or P-N bonds, respectively. By controlling the stoichiometry of the reactants, it is possible to achieve either mono- or di-substitution on the phosphorus center. These reactions provide access to more complex thiophosphate esters and phosphoramidothioates. While specific, comprehensive studies detailing the substrate scope and yields for this compound are specialized, its reactivity is analogous to other phosphorodichloridates. For instance, the related compound phenyl chlorothionoformate is effectively used in the synthesis of isothiocyanates from amines, highlighting the utility of such reagents in forming carbon-sulfur bonds through reactive intermediates organic-chemistry.org.

The table below outlines the potential transformations enabled by this compound with representative nucleophiles.

| Substrate Class | Representative Substrate | Expected Product Type | Bonds Formed |

| Alcohols | Ethanol | O-Phenyl O-ethyl dichloridothiophosphate | P-O |

| Phenols | Phenol | O,O-Diphenyl chloridothiophosphate | P-O |

| Primary Amines | Aniline (B41778) | O-Phenyl N-phenyl phosphoramidochloridothioate | P-N |

| Secondary Amines | Diethylamine | O-Phenyl N,N-diethyl phosphoramidochloridothioate | P-N |

| Thiols | Ethanethiol | O-Phenyl S-ethyl chloridodithiophosphate | P-S |

Investigation of Catalytic Properties of its Derivatives

While this compound itself is a reagent rather than a catalyst, its derivatives hold significant potential for applications in catalysis. By replacing the reactive chloride atoms with stable, coordinating functional groups, a diverse range of ligands can be synthesized. These ligands, featuring the thiophosphate core, can be complexed with various transition metals to create novel catalysts.

The investigation into the catalytic properties of such derivatives is an active area of research in organophosphorus chemistry. For example, transition metal complexes have been developed for the catalytic degradation of the phosphate ester bonds in DNA and RNA nih.govacs.org. There is a growing interest in extending this to the degradation of phosphorothioate (B77711) bonds, which are found in many pesticides nih.govacs.orgresearchgate.net. Copper complexes incorporating benzimidazolium-based ligands have demonstrated the ability to catalytically hydrolyze organophosphates like parathion (B1678463) under ambient conditions nih.govacs.org. This suggests that derivatives of this compound, designed as ligands for metals like copper, could be effective catalysts for detoxification and environmental remediation.

Furthermore, metalloenzymes known as phosphotriesterases (PTEs) efficiently catalyze the hydrolysis of a wide array of organophosphorus compounds nih.govscienceopen.com. These enzymes utilize divalent metal ions in their active sites to activate the phosphorus center nih.gov. Synthetic derivatives of this compound could be designed to mimic the structure and function of these enzyme active sites, leading to the development of highly efficient biomimetic catalysts.

The following table conceptualizes potential catalytic systems based on derivatives of this compound.

| Component | Description | Example/Role |

| Metal Center | A transition metal ion that acts as the Lewis acid. | Cu(II), Pd(II), Zn(II) |

| Ligand | A derivative of this compound where chlorides are replaced by coordinating groups (e.g., pyridyl, carboxylate). | Binds to the metal center, modifying its reactivity and selectivity. |

| Substrate | The molecule to be transformed. | Organophosphate pesticides, nerve agent analogues. |

| Transformation | The catalytic reaction. | Hydrolysis, oxidation, C-P bond formation. |

Emerging Areas of Research for this compound Derivatives

The unique chemical structure of this compound makes it a valuable platform for developing novel molecules with tailored properties. Research into its derivatives is poised to impact several emerging scientific and technological fields.

One of the most prominent areas is in biomedical applications . The phosphorothioate linkage (P=S) is a cornerstone of antisense therapy, where one oxygen in the phosphate backbone of an oligonucleotide is replaced with sulfur to enhance nuclease resistance wikipedia.org. While this compound itself is not directly used for this, its derivatives could serve as building blocks for novel therapeutic agents or drug delivery systems.

In materials science , derivatives of this compound are being explored for the creation of advanced functional materials. The thiophosphate moiety can be incorporated into polymer backbones to enhance properties such as flame retardancy and thermal stability. Furthermore, by replacing the chlorine atoms with multifunctional organic linkers, new ligands can be created for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Another burgeoning field is the development of novel reagents for organic synthesis . The strategic modification of the phenyl group or the substitution of the chlorine atoms can lead to new classes of reagents with unique reactivity. Drawing inspiration from the development of specialized reagents like aryl trifluoromethyl diazoalkanes, which act as carbene precursors for complex transformations, derivatives of this compound could be designed for specific and selective thiophosphorylation reactions nih.govnih.gov.

The table below summarizes these emerging research directions.

| Emerging Area | Type of Derivative | Potential Application |

| Biomedical Science | Phosphoramidothioates, oligonucleotide building blocks. | Antisense therapeutics, enzyme inhibitors, drug delivery systems wikipedia.org. |

| Materials Science | Polymerizable monomers, multifunctional ligands. | Flame-retardant polymers, metal-organic frameworks (MOFs), selective metal extractants. |